N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[4-[2-(4-pyrrolidin-1-ylphenyl)ethylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-17(2)22(26)24-19-7-11-21(12-8-19)29(27,28)23-14-13-18-5-9-20(10-6-18)25-15-3-4-16-25/h5-12,17,23H,3-4,13-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWOCHYPTBBBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with phenethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. Finally, the isobutyramide moiety is introduced through an amidation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenethyl group are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties (Calculated)
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~495 | ~452 | ~400 |
| LogP (Predicted) | 3.8 | 3.2 | 2.9 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
Table 2: Functional Group Impact on Activity
Biological Activity
N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for enhancing the pharmacokinetic and pharmacodynamic properties of molecules. The structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 302.38 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may modulate receptor activity or inhibit enzyme functions, leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes .
- Receptor Binding : The compound is investigated for its potential as a ligand in receptor binding studies, particularly in neurological contexts.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit antibacterial properties against Gram-positive bacteria. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The sulfamoyl group present in the compound is associated with anticancer activities. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth .
Neurological Effects
The pyrrolidine moiety is linked to neuroprotective effects, making it a candidate for treating neurodegenerative disorders. Compounds with similar scaffolds have been explored for their ability to enhance cognitive function and protect against neuronal damage.
Case Studies
- Study on Acetylcholinesterase Inhibition
- Antibacterial Screening
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one | Pyrrolidine ring, longer alkyl chain | Moderate neuroprotective effects |
| 4-(1-Pyrrolidinyl)piperidine | Pyrrolidine and piperidine rings | Antidepressant properties |
| N-Acetylsulfamerazine | Sulfamoyl group | Antibacterial activity |
Q & A
Basic: What are the optimized synthetic routes for N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with sulfonylation of phenyl derivatives followed by coupling with pyrrolidine-containing intermediates. Key steps include:
- Sulfamoyl Group Introduction: Reacting 4-aminophenethyl derivatives with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfamoyl bridge .
- Pyrrolidine Functionalization: Alkylation of pyrrolidine with phenethyl bromides in the presence of a base (e.g., K₂CO₃) to generate the N-phenethylpyrrolidine moiety .
- Final Amidation: Coupling the sulfamoyl intermediate with isobutyramide using carbodiimide-based reagents (e.g., HBTU/DMAP) in DMF at 60°C .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography to remove side products .
- Catalysis: Using HBTU with triethylamine improves coupling efficiency, yielding >80% in controlled trials .
- Temperature Control: Lower temperatures (0–5°C) during sulfonylation reduce byproduct formation .
Example Yield Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfamoyl Formation | SO₂Cl₂, DCM, 0°C | 76–83 | |
| Pyrrolidine Alkylation | Phenethyl bromide, K₂CO₃, DMF | 68–72 | |
| Amidation | HBTU, DMAP, 60°C | 85–90 |
Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives, such as varying IC₅₀ values across studies?
Methodological Answer:
Contradictions often arise from differences in assay design, compound purity, or structural modifications. Strategies to address discrepancies include:
- Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition or cytotoxicity assays to ensure reproducibility .
- Purity Verification: Employ HPLC (>98% purity) and elemental analysis (C, H, N ±0.3%) to confirm compound integrity before testing .
- Structural-Activity Analysis: Compare substituent effects—e.g., replacing pyrrolidine with piperidine in the phenethyl group alters logP and target binding .
Case Study:
- In anticancer studies, derivatives with electron-withdrawing groups (e.g., -NO₂) showed IC₅₀ values 10× lower than electron-donating groups (-OCH₃) due to enhanced cellular uptake .
- Contradictory results in receptor binding assays may stem from variations in buffer pH (7.4 vs. 6.8), affecting ionization of the sulfamoyl group .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect sulfonamide S=O stretches (1320–1360 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 459.6 for C₂₃H₂₉N₃O₅S) .
- XRPD: X-ray powder diffraction confirms crystalline form, critical for stability studies .
Typical Spectral Data:
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.2 (isopropyl CH₃), δ 7.3 (aryl) | |
| IR | 1345 cm⁻¹ (S=O), 1670 cm⁻¹ (C=O) | |
| HRMS | m/z 459.6 [M+H]⁺ |
Advanced: What computational methods support the rational design of sulfonamide-based compounds targeting specific enzymes?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina predicts binding modes to enzymes (e.g., carbonic anhydrase IX). The sulfamoyl group’s orientation in the active site correlates with experimental IC₅₀ values .
- QSAR Modeling: Quantitative structure-activity relationships link logP and polar surface area (PSA) to membrane permeability. For example, PSA <90 Ų enhances blood-brain barrier penetration .
- MD Simulations: 100-ns trajectories assess stability of ligand-enzyme complexes; RMSD <2 Å indicates stable binding .
Case Study:
- Docking of N-(4-sulfamoylphenyl) derivatives into cyclooxygenase-2 (COX-2) revealed hydrogen bonds with Arg513, explaining 5× selectivity over COX-1 .
Basic: How should researchers design dose-response experiments to evaluate the compound’s inhibitory effects?
Methodological Answer:
- Concentration Range: Test 0.1–100 μM in logarithmic increments (e.g., 0.1, 1, 10, 100 μM) to capture full dose-response .
- Controls: Include vehicle (DMSO <0.1%) and positive controls (e.g., acetazolamide for carbonic anhydrase assays) .
- Assay Duration: 24–72 hr incubations for cytotoxicity (MTT assay) vs. 1 hr for enzyme inhibition (spectrophotometric readouts) .
Example Experimental Design:
| Parameter | Details | Reference |
|---|---|---|
| Cell Line | HeLa (cervical cancer) | |
| Incubation Time | 48 hr | |
| Detection Method | MTT absorbance at 570 nm |
Advanced: What strategies mitigate off-target interactions in sulfonamide-based drug candidates?
Methodological Answer:
- Selective Functionalization: Introducing bulky groups (e.g., isopropyl in isobutyramide) sterically blocks non-target binding pockets .
- Prodrug Design: Masking the sulfamoyl group as a ester (e.g., acetyl) reduces off-target binding until hydrolysis in vivo .
- Targeted Delivery: Conjugation to folate or peptide carriers directs the compound to overexpressed receptors (e.g., FRα in cancers) .
Example Data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
